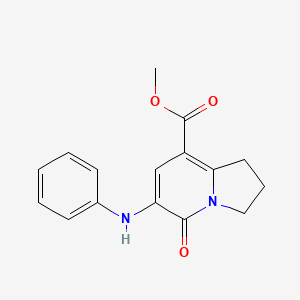

Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate

Description

Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound with the molecular formula C16H16N2O3. This compound is known for its unique structure, which includes an indolizine ring system, making it a subject of interest in various fields of scientific research.

Properties

CAS No. |

612065-18-6 |

|---|---|

Molecular Formula |

C16H16N2O3 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

methyl 6-anilino-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |

InChI |

InChI=1S/C16H16N2O3/c1-21-16(20)12-10-13(17-11-6-3-2-4-7-11)15(19)18-9-5-8-14(12)18/h2-4,6-7,10,17H,5,8-9H2,1H3 |

InChI Key |

UEZUJERGMQNARP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2CCCN2C(=O)C(=C1)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aniline derivative with a ketoester, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert ketone groups to alcohols or amines.

Substitution: Common in modifying the phenylamino group or the ester functionality.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).

Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory applications.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could modulate inflammatory pathways by inhibiting key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

- Methyl 6-anilino-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate

- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Uniqueness

Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate is unique due to its specific indolizine ring structure and the presence of both phenylamino and ester functional groups. This combination of features makes it particularly versatile in various chemical reactions and applications.

Biological Activity

Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C16H16N2O3

- CAS Number : 24959-81-7

This compound features a tetrahydroindolizine core structure with a carboxylate group and a phenylamino substituent, which are crucial for its biological activity.

1. Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Caspase activation |

| A549 | 15.3 | Apoptosis induction |

2. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro assays show that it has a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

3. Anti-inflammatory Effects

Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate has been shown to reduce inflammation in animal models of arthritis. The compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Case Study 1: Antitumor Efficacy in Vivo

In a mouse model of breast cancer, administration of the compound at doses of 10 mg/kg resulted in a significant reduction in tumor size compared to controls. Histopathological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Antimicrobial Activity Assessment

A study evaluating the antimicrobial efficacy of this compound against clinical isolates demonstrated that it effectively inhibited biofilm formation in Staphylococcus aureus, indicating its potential as a therapeutic agent for biofilm-related infections.

The biological activities of methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways via mitochondrial membrane permeabilization.

- Cytokine Inhibition : It modulates immune responses by downregulating inflammatory cytokines.

- Antimicrobial Action : The presence of the phenylamino group enhances membrane permeability disruption in bacterial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.